molecular formula C10H10N2O B6254617 1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one CAS No. 16780-93-1

1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one

Cat. No.: B6254617
CAS No.: 16780-93-1
M. Wt: 174.2
InChI Key:
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Description

1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes both imidazole and isoindole moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from an ortho-substituted aniline and an α-halo ketone, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.

Comparison with Similar Compounds

1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one can be compared with other heterocyclic compounds such as:

The uniqueness of this compound lies in its specific ring fusion, which imparts distinct reactivity and potential biological activity .

Properties

CAS No.

16780-93-1

Molecular Formula

C10H10N2O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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